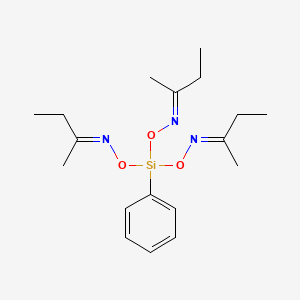

Phenyltris(butanoxime)silane

Description

These compounds are primarily used as crosslinking agents in adhesives and sealants due to their moisture-curing properties .

Properties

IUPAC Name |

N-[bis[(butan-2-ylideneamino)oxy]-phenylsilyl]oxybutan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3Si/c1-7-15(4)19-22-25(23-20-16(5)8-2,24-21-17(6)9-3)18-13-11-10-12-14-18/h10-14H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBQRJBETDMEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C1=CC=CC=C1)(ON=C(C)CC)ON=C(C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865700 | |

| Record name | Phenyltris(butanoxime)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34036-80-1 | |

| Record name | Phenyltris(butanoxime)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34036-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltris(butanoxime)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime typically involves the reaction of phenyltrichlorosilane with 2-butanone oxime in the presence of a base. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired trioxime compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The oxime groups can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Amino-substituted silanes.

Substitution: Various organosilicon derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, O,O',O''-(phenylsilylidyne)trioxime, also known as phenyltris(butan-2-one oxime)silane, is a unique organosilicon compound with the molecular formula C18H29N3O3Si. It is characterized by a phenylsilylidyne group bonded to three oxime groups. This structure gives it distinct reactivity and stability compared to other organosilicon compounds.

Scientific Research Applications

2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime has found use in several applications in scientific research:

- Chemistry It is used as a precursor for synthesizing other organosilicon compounds and as a reagent in organic synthesis.

- Biology The compound’s unique structure allows for its use in developing novel biomaterials and as a probe in biochemical studies.

- Medicine Research is ongoing regarding its potential use in drug delivery systems and as a component in therapeutic agents.

- Industry It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its stability and reactivity.

Preparation Methods

The synthesis of 2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime typically involves the reaction of phenyltrichlorosilane with 2-butanone oxime in the presence of a base. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired trioxime compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. On an industrial scale, the production of 2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids. Major products include silanols and siloxanes.

- Reduction Reduction reactions can convert the oxime groups to amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product is amino-substituted silanes.

- Substitution The oxime groups can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds. Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions. Various organosilicon derivatives are produced depending on the nucleophile used.

Safety and Hazards

Mechanism of Action

The mechanism of action of 2-Butanone, O,O’,O’'-(phenylsilylidyne)trioxime involves its interaction with various molecular targets. The oxime groups can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the phenylsilylidyne group can participate in hydrosilylation reactions, facilitating the formation of silicon-carbon bonds.

Comparison with Similar Compounds

Structural and Chemical Properties

Structural Insights :

- The phenyl variant likely exhibits higher steric hindrance and thermal stability compared to methyl/vinyl analogs due to the bulky aromatic group. However, this may reduce reactivity in crosslinking applications .

- Methyl and vinyl analogs are smaller, enabling faster hydrolysis and curing in adhesives .

Functional Trade-offs :

Environmental Impact

Regulatory Gaps :

- Methyl analogs are flagged for environmental hazards but lack full PBT (persistent, bioaccumulative, toxic) assessments .

Biological Activity

2-Butanone, O,O',O''-(phenylsilylidyne)trioxime, also known as OS 9000, is a silane derivative that has garnered attention for its potential biological activities and applications in various fields, particularly in coatings and sealants. This compound is part of a broader class of oxime-releasing silanes, which have been evaluated for their toxicological profiles and environmental impacts.

- Chemical Formula : C₁₈H₂₉N₃O₃Si

- CAS Number : 1170315-90-8

- Molecular Weight : 357.52 g/mol

Biological Activity Overview

The biological activity of 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime has been primarily assessed through its toxicological effects, particularly regarding its potential carcinogenic properties and other health risks associated with exposure.

Toxicological Profile

According to various assessments, including those by the European Chemicals Agency (ECHA), 2-Butanone oxime and its derivatives have been classified with several health hazards:

- Carcinogenicity : Classified as Carc. 1B (H350), indicating a potential to cause cancer.

- Acute Toxicity : Acute Tox. 3 (H301), Acute Tox. 4 (H312).

- Skin Sensitization : Skin Sens. 1 (H317).

- Eye Damage/Irritation : Eye Dam. 1 (H318).

- Specific Target Organ Toxicity (STOT) : STOT SE 3 (H336), STOT RE 2 (H373) affecting the blood system .

Case Study: Health Risks in Occupational Settings

A comprehensive risk assessment was conducted focusing on the exposure risks associated with the use of oxime-releasing silanes in professional settings, particularly in painting and sealant applications. The study highlighted:

- Inhalation Exposure : Significant risks were identified for workers exposed to aerosolized particles during application.

- Dermal Exposure : Risks from skin contact were also noted, emphasizing the need for protective measures .

Environmental Impact Assessment

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime |

| CAS Number | 1170315-90-8 |

| Molecular Weight | 357.52 g/mol |

| Carcinogenic Classification | Carc. 1B (H350) |

| Acute Toxicity | Acute Tox. 3 (H301), Acute Tox. 4 (H312) |

| Skin Sensitization | Skin Sens. 1 (H317) |

| Eye Damage | Eye Dam. 1 (H318) |

| STOT | STOT SE 3 (H336), STOT RE 2 (H373) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime?

- Synthesis : The compound is typically synthesized via silylation of butanone oxime derivatives using phenylsilane precursors under anhydrous conditions. Reaction monitoring via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR is critical to confirm intermediate formation and final product purity .

- Characterization : Key parameters include density (0.970–0.990 g/cm³ at 25°C), refractive index (1.453±0.003), and boiling point (340°C). Advanced techniques like mass spectrometry (MS) and elemental analysis validate molecular weight (301.46 g/mol) and stoichiometry (C13H27N3O3Si) .

Q. How can researchers ensure purity and identify byproducts during crosslinking reactions involving this compound?

- Analytical Methods : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to detect residual oxime groups (e.g., 2-butanone oxime) released during crosslinking. Calibrate instruments with reference standards to avoid misidentification (e.g., distinguishing 2-pentanone oxime from 2-hexanone oxime) .

- Contradictions : Discrepancies in byproduct identification may arise from incomplete reaction monitoring or method sensitivity limits .

Q. What personal protective equipment (PPE) and engineering controls are advised for laboratory handling?

- PPE : Use NIOSH/CEN-approved P95 respirators for particulate protection, chemical-resistant gloves (e.g., nitrile), and safety goggles. Skin exposure requires immediate decontamination with soap and water .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks. Implement spill containment measures due to potential aquatic toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in room-temperature vulcanization (RTV) of silicones?

- Crosslinking Mechanism : The phenylsilylidyne trioxime group reacts with silanol-terminated polymers, releasing 2-butanone oxime as a leaving group. Kinetic studies using <sup>29</sup>Si NMR track Si–O–Si network formation .

- Challenges : Competing hydrolysis under high humidity may reduce crosslinking efficiency, necessitating controlled atmospheric conditions .

Q. How can computational models predict the compound’s environmental fate and ecotoxicity?

- Ecotoxicology : Structural analogs (e.g., methylsilylidyne derivatives) show Daphnia magna EC50 values of 120 mg/L (48h exposure). Use quantitative structure-activity relationship (QSAR) models to estimate toxicity for the phenyl variant, validated via acute aquatic bioassays .

- Degradation Pathways : Hydrolysis under alkaline conditions may generate phenylsilanol and nitrous oxide, requiring LC-MS/MS for byproduct identification .

Q. What regulatory compliance steps are required for novel applications under REACH?

- Documentation : Submit substance identity, use-specific exposure scenarios, and toxicological data to ECHA. For significant new uses (e.g., biomedical coatings), include crosslinking efficiency and leachable byproduct analysis .

- Risk Mitigation : Address aquatic toxicity via wastewater treatment protocols (e.g., activated carbon filtration) .

Q. How do structural modifications (e.g., substituents on the phenyl group) influence thermal stability?

- Thermogravimetric Analysis (TGA) : Evaluate decomposition onset temperatures (typically >200°C for methyl analogs). Electron-withdrawing substituents (e.g., –NO2) may reduce thermal resistance, while electron-donating groups (e.g., –OCH3) enhance stability .

- Contradictions : Limited phenyl-specific data necessitates extrapolation from methyl/vinyl analogs .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction intermediate identification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.